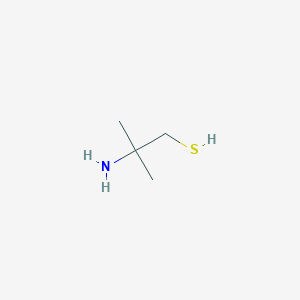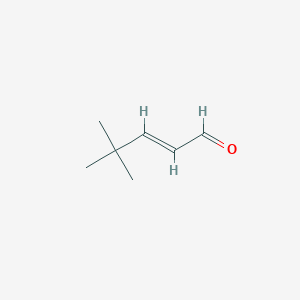![molecular formula C22H21F3N6O3S B8796070 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8796070.png)
8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C22H21F3N6O3S and a molecular weight of 506.51 g/mol . This compound is characterized by its pyrido[2,3-d]pyrimidine core structure, which is substituted with various functional groups, including an ethyl group, a trifluoromethylphenyl carbamothioyl group, and a piperazinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, typically using piperazine and suitable leaving groups.
Attachment of the Trifluoromethylphenyl Carbamothioyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylphenyl isothiocyanate to form the carbamothioyl derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins
Comparison with Similar Compounds
Similar Compounds
8-ETHYL-5-OXO-2-(4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID: This compound has a similar structure but with a different position of the trifluoromethyl group.
8-ETHYL-5-OXO-2-(4-{[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID: Another similar compound with the trifluoromethyl group at a different position on the phenyl ring
Uniqueness
The uniqueness of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21F3N6O3S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[2-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-14(19(33)34)17(32)13-11-26-20(28-18(13)29)30-7-9-31(10-8-30)21(35)27-16-6-4-3-5-15(16)22(23,24)25/h3-6,11-12H,2,7-10H2,1H3,(H,27,35)(H,33,34) |
InChI Key |
ZGGMATOKRDGWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
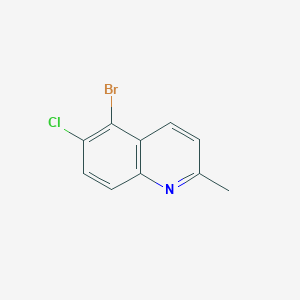
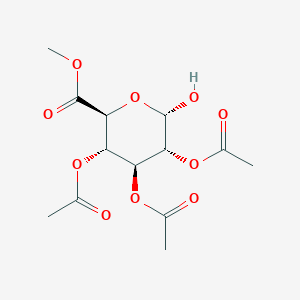
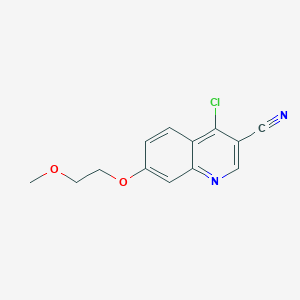
![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)

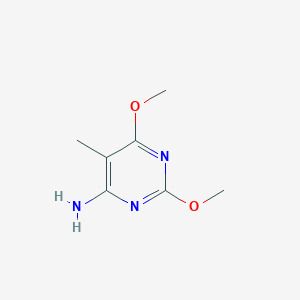
![(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B8796032.png)
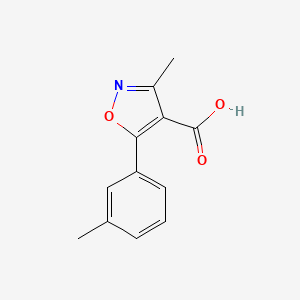
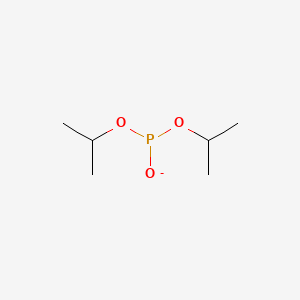

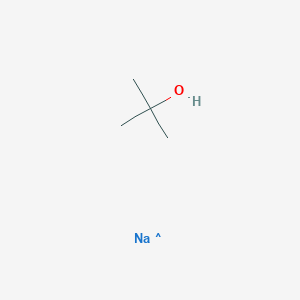
![2-[(2R)-oxolan-2-yl]acetic acid](/img/structure/B8796081.png)
